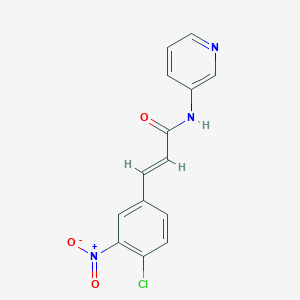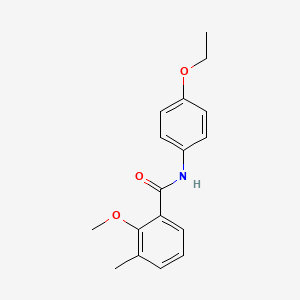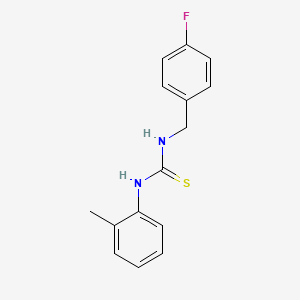![molecular formula C21H15NO4 B5729955 {4-[2-(2-hydroxy-5-nitrophenyl)vinyl]phenyl}(phenyl)methanone](/img/structure/B5729955.png)
{4-[2-(2-hydroxy-5-nitrophenyl)vinyl]phenyl}(phenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{4-[2-(2-hydroxy-5-nitrophenyl)vinyl]phenyl}(phenyl)methanone, also known as HNP1, is a synthetic compound that has gained attention in scientific research due to its potential applications in medicine.
Mécanisme D'action
The mechanism of action of {4-[2-(2-hydroxy-5-nitrophenyl)vinyl]phenyl}(phenyl)methanone is not fully understood, but it is believed to involve the inhibition of various cellular pathways, including the PI3K/Akt/mTOR pathway and the NF-κB pathway. {4-[2-(2-hydroxy-5-nitrophenyl)vinyl]phenyl}(phenyl)methanone has also been shown to induce the production of reactive oxygen species (ROS), which can lead to apoptosis in cancer cells and neuroprotection in neurons.
Biochemical and Physiological Effects
{4-[2-(2-hydroxy-5-nitrophenyl)vinyl]phenyl}(phenyl)methanone has been found to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses. {4-[2-(2-hydroxy-5-nitrophenyl)vinyl]phenyl}(phenyl)methanone has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using {4-[2-(2-hydroxy-5-nitrophenyl)vinyl]phenyl}(phenyl)methanone in lab experiments is its synthetic nature, which allows for precise control over its chemical structure and purity. {4-[2-(2-hydroxy-5-nitrophenyl)vinyl]phenyl}(phenyl)methanone also has a relatively low molecular weight, which facilitates its uptake by cells and tissues. However, one limitation of using {4-[2-(2-hydroxy-5-nitrophenyl)vinyl]phenyl}(phenyl)methanone is its potential toxicity, which may vary depending on the dose and duration of exposure.
Orientations Futures
There are several future directions for research on {4-[2-(2-hydroxy-5-nitrophenyl)vinyl]phenyl}(phenyl)methanone, including the investigation of its potential applications in other fields of medicine, such as cardiovascular disease and diabetes. Further studies are also needed to elucidate the mechanism of action of {4-[2-(2-hydroxy-5-nitrophenyl)vinyl]phenyl}(phenyl)methanone and to optimize its chemical structure for improved efficacy and safety. Additionally, the development of novel delivery systems for {4-[2-(2-hydroxy-5-nitrophenyl)vinyl]phenyl}(phenyl)methanone may enhance its bioavailability and therapeutic potential.
Méthodes De Synthèse
{4-[2-(2-hydroxy-5-nitrophenyl)vinyl]phenyl}(phenyl)methanone can be synthesized through a multistep process, starting with the reaction of 2-hydroxy-5-nitrobenzaldehyde with acetophenone in the presence of a base catalyst. The resulting product is then subjected to a Claisen-Schmidt condensation reaction with benzaldehyde to form {4-[2-(2-hydroxy-5-nitrophenyl)vinyl]phenyl}(phenyl)methanone. The purity and yield of {4-[2-(2-hydroxy-5-nitrophenyl)vinyl]phenyl}(phenyl)methanone can be improved through purification techniques such as column chromatography.
Applications De Recherche Scientifique
{4-[2-(2-hydroxy-5-nitrophenyl)vinyl]phenyl}(phenyl)methanone has been studied for its potential applications in various fields of medicine, including cancer therapy, antimicrobial activity, and neuroprotection. In cancer therapy, {4-[2-(2-hydroxy-5-nitrophenyl)vinyl]phenyl}(phenyl)methanone has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In antimicrobial activity, {4-[2-(2-hydroxy-5-nitrophenyl)vinyl]phenyl}(phenyl)methanone has been shown to have potent activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). In neuroprotection, {4-[2-(2-hydroxy-5-nitrophenyl)vinyl]phenyl}(phenyl)methanone has been found to protect against oxidative stress and inflammation, which are implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
[4-[(E)-2-(2-hydroxy-5-nitrophenyl)ethenyl]phenyl]-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15NO4/c23-20-13-12-19(22(25)26)14-18(20)11-8-15-6-9-17(10-7-15)21(24)16-4-2-1-3-5-16/h1-14,23H/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFUSGRWHEKOHDG-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C=CC3=C(C=CC(=C3)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)/C=C/C3=C(C=CC(=C3)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-[(E)-2-(2-hydroxy-5-nitrophenyl)ethenyl]phenyl]-phenylmethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3,4-dichlorophenyl)-N'-[(2-thienylcarbonyl)oxy]ethanimidamide](/img/structure/B5729874.png)
![1-methyl-4-[4-(trifluoromethoxy)benzyl]piperazine](/img/structure/B5729881.png)
![4-bromo-N'-{[(2-naphthyloxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5729886.png)
![N-(tert-butyl)-2-{4-[(tert-butylamino)sulfonyl]phenoxy}acetamide](/img/structure/B5729892.png)

![4-[2-(2-ethoxyphenoxy)ethyl]morpholine](/img/structure/B5729900.png)
![3-{[2-(methylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}phenyl acetate](/img/structure/B5729901.png)





![N-(4-chlorophenyl)-N'-[2-chloro-5-(trifluoromethyl)phenyl]urea](/img/structure/B5729965.png)
![2-[(1-benzyl-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5729967.png)